

HPLC method for 2,5-Diaminotoluene quantification in cosmetics

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Compound of Interest

Compound Name: 2,5-Diaminotoluene

Cat. No.: B146830

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An HPLC method for the quantification of **2,5-Diaminotoluene** (also known as p-Toluenediamine or PTD) in cosmetic products is essential for quality control and regulatory compliance. **2,5-Diaminotoluene** is a primary intermediate used in permanent oxidative hair dyes.[1] Due to its potential as a skin sensitizer, its concentration in cosmetic formulations is regulated.[2][3] For instance, in the European Union, the maximum concentration of **2,5-Diaminotoluene** in oxidative hair dyes is restricted when applied to the hair.[2] This application note provides a detailed protocol for a reliable and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of **2,5-Diaminotoluene** in cosmetic matrices.

Principle

This method separates **2,5-Diaminotoluene** from other components in a cosmetic sample using reverse-phase HPLC on a C18 column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations. An acidic mobile phase is often used to ensure the amine is in its protonated form, leading to better peak shape and retention. Due to the susceptibility of diaminotoluenes to oxidation, an antioxidant such as ascorbic acid is incorporated into the sample and standard preparation diluent to ensure stability.

Experimental Protocols

Preparation of Reagents and Standard Solutions

1.1. Reagents:

- **2,5-Diaminotoluene** sulfate (Reference Standard, purity >99%)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Deionized Water (resistivity $\geq 18 \text{ M}\Omega\cdot\text{cm}$)
- Ascorbic Acid (GR Grade)
- Phosphoric Acid or Formic Acid (GR Grade)

1.2. Preparation of Diluent (0.1% Ascorbic Acid in 50% Methanol):

- Weigh 1.0 g of ascorbic acid and transfer it to a 1000 mL volumetric flask.
- Add 500 mL of methanol and sonicate briefly to dissolve.
- Add 500 mL of deionized water and mix thoroughly. This solution should be prepared fresh daily to ensure its antioxidant capacity.

1.3. Preparation of Standard Stock Solution (e.g., 1000 $\mu\text{g/mL}$):

- Accurately weigh approximately 10 mg of **2,5-Diaminotoluene** sulfate reference standard into a 10 mL volumetric flask.
- Add approximately 7 mL of the diluent.
- Sonicate for 10-15 minutes or until the standard is completely dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with the diluent and mix well.
- Store this stock solution in a refrigerator, protected from light.

1.4. Preparation of Calibration Standards:

- Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
- Transfer these solutions into HPLC vials for analysis.

Sample Preparation

- Accurately weigh approximately 1.0 g of the well-mixed cosmetic sample (e.g., hair dye cream) into a 20 mL volumetric flask.
- Add 15 mL of the diluent (0.1% Ascorbic Acid in 50% Methanol).
- Sonicate the flask for 30 minutes to ensure complete extraction of the analyte from the sample matrix.
- Allow the flask to cool to ambient temperature.
- Add diluent to the 20 mL mark and mix thoroughly.
- Filter the solution through a 0.22 µm PTFE or regenerated cellulose syringe filter into an HPLC vial.^[4]
- This filtrate is the sample solution ready for injection.

HPLC Analysis and Quantification

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the calibration standards, starting from the lowest concentration.
- Inject the prepared sample solutions. It is recommended to inject a blank (diluent) between samples to prevent carryover.
- Record the peak area for **2,5-Diaminotoluene** at the specified retention time.
- Generate a linear calibration curve by plotting the peak area versus the concentration of the calibration standards.

- Calculate the concentration of **2,5-Diaminotoluene** in the sample solution using the regression equation from the calibration curve.
- The final concentration in the original cosmetic product is calculated using the following formula:

$$\text{Concentration (w/w \%)} = (C \times V) / (M \times 10000)$$

Where:

- C = Concentration of **2,5-Diaminotoluene** in the sample solution from the calibration curve (µg/mL)
- V = Final volume of the sample preparation (mL)
- M = Weight of the cosmetic sample taken (g)

Data Presentation

Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1290 Infinity LC System or equivalent[4]
Column	C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)[5]
Mobile Phase	Isocratic: Acetonitrile and Water with 0.1% Phosphoric Acid[6]
(A gradient elution can also be used for complex matrices)[5]	
Flow Rate	1.0 mL/min
Injection Volume	10 µL[5]
Column Temperature	30 °C
Detector	Diode Array Detector (DAD) or UV Detector
Detection Wavelength	280 nm[5]

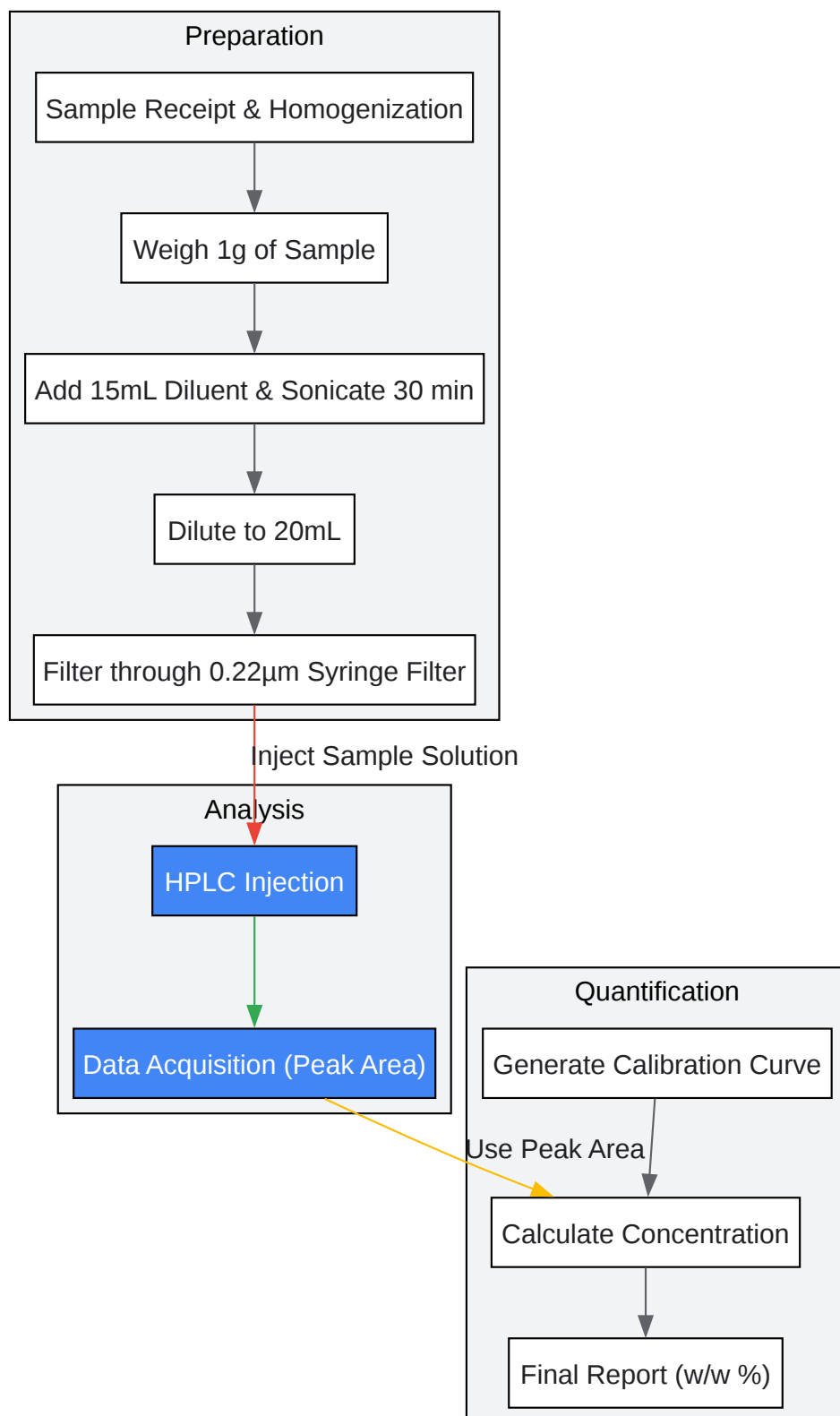
Method Validation Summary

The described method is validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.^[7] Typical performance characteristics are summarized below.

Parameter	Typical Result
Linearity (R^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	~0.3 µg/mL
Limit of Quantification (LOQ)	~1.0 µg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery %)	95 - 105%

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of **2,5-Diaminotoluene** in cosmetic samples.



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Caption: Workflow for **2,5-Diaminotoluene** analysis in cosmetics.

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